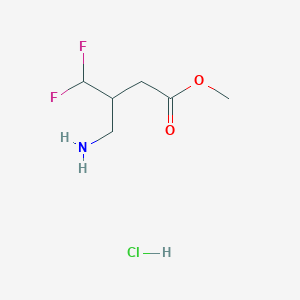

Methyl 3-(aminomethyl)-4,4-difluorobutanoate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

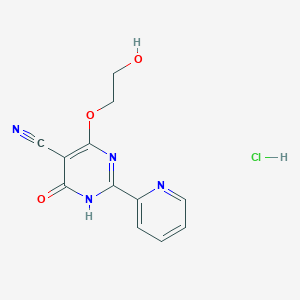

“Methyl 3-(aminomethyl)-4,4-difluorobutanoate;hydrochloride” likely contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group . The compound also contains a difluorobutanoate group, which suggests the presence of a four-carbon chain with two fluorine atoms attached to the same carbon atom.

Chemical Reactions Analysis

Amines, such as the aminomethyl group in this compound, are generally basic and can participate in a variety of chemical reactions . They can act as nucleophiles in substitution reactions or form imines and enamines. The presence of the difluorobutanoate group could also influence the compound’s reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Amines generally have higher boiling points than similar-sized molecules that lack nitrogen . The presence of fluorine atoms could influence the compound’s polarity and hence its solubility in different solvents.Wissenschaftliche Forschungsanwendungen

Enzymatic Resolution and Derivative Synthesis

A study demonstrated the enzymatic hydrolysis of methyl 3,3-difluoro-2-amino esters, leading to the synthesis of D- and L-3,3-difluoro-2-amino acids and their derivatives. This process involves the resolution of mixtures into their enantiomeric forms, highlighting the compound's utility in preparing optically pure amino acids, essential for pharmaceutical applications (Ayi, Guedj, & Septe, 1995).

Synthesis of Anticancer Derivatives

Research into the synthesis of 4,4-difluoro-meta-chlorambucil, a derivative of chlorambucil, utilized intermediates related to methyl 3-(aminomethyl)-4,4-difluorobutanoate. This approach underscores the significance of the compound in creating novel anticancer drugs, though challenges in hydrolytic stability were noted (Buss, Coe, & Tatlow, 1997).

Development of Fluorinated Amino Acids

A related compound, methyl 3,3-difluoro-2-aminobutanoate, served as a starting point for the preparation of D- and L-2-amino-3,3-difluorobutanoic acids. The fluorinated amino acids derived from these processes have potential utility in medicinal chemistry, given their optical purity and the high enantiomeric excess achieved (Ayi, Guedj, & Septe, 1995).

Chemical Synthesis Techniques

The compound also finds application in diverse chemical synthesis techniques, including the alpha-alkylation of beta-aminobutanoates, showcasing its versatility in organic synthesis. This method facilitates the preparation of enantiomerically pure 3-aminobutanoic acid derivatives, a valuable asset in synthesizing biologically active molecules (Seebach & Estermann, 1987).

Anticancer Drug Synthesis

The creation of 3,3-difluorochlorambucil, a difluoro-derivative of chlorambucil, demonstrates the use of methyl 3-(aminomethyl)-4,4-difluorobutanoate in synthesizing anticancer agents. This research highlights the compound's role in developing treatments targeting specific cancers, with methods detailed for achieving the desired product through a multi-stage synthesis (Buss, Coe, & Tatlow, 1986).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 3-(aminomethyl)-4,4-difluorobutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO2.ClH/c1-11-5(10)2-4(3-9)6(7)8;/h4,6H,2-3,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIAELPKSMFMPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CN)C(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-ethyl-3-(4-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2628489.png)

![N-cyclopentyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2628495.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2628497.png)

![7-hydroxy-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2628505.png)

![3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2628506.png)

![3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2628508.png)

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(2-phenylethyl)-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2628509.png)

![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/no-structure.png)